3-(2-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one
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Overview
Description
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
The classical synthesis of oxazol-2(3H)-one derivatives requires high temperatures, metal catalysts, complex substrates or multi-step reactions . A concise synthesis of oxazol-2(3H)-ones from readily available diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction in the absence of any catalyst and additive has been reported .
Molecular Structure Analysis
Oxazoles are aromatic compounds but less so than the thiazoles . Oxazole is a weak base; its conjugate acid has a pKa of 0.8, compared to 7 for imidazole .
Chemical Reactions Analysis
Deprotonation of oxazoles occurs at C2 . Formylation with dimethylformamide gives 2-formyloxazole . Electrophilic aromatic substitution takes place at C5, but requiring electron donating groups .
Physical And Chemical Properties Analysis
Oxazole is a stable liquid at room temperature with a boiling point of 69 °C .
Scientific Research Applications
Material Science Applications
Benzoxazole derivatives have been explored for their material science applications, particularly in the development of novel liquid-crystalline materials. For instance, the rational design and synthesis of spherical supramolecular dendrimers that self-organize in novel thermotropic cubic liquid-crystalline phases have been demonstrated. These materials, which are based on monodendrons incorporating benzoxazole units, show potential for creating new types of liquid crystal displays and other optical devices (Balagurusamy et al., 1997).
Pharmaceutical Applications
Benzoxazole derivatives have been extensively studied for their pharmaceutical applications, including their role as antimicrobial and antitumor agents. For example, fluorinated 2-(4-aminophenyl)benzothiazoles exhibit potent cytotoxic activities in vitro against certain human breast cancer cell lines, indicating their potential as chemotherapeutic agents (Hutchinson et al., 2001). Additionally, prenylated benzoic acid derivatives isolated from Piper aduncum leaves, which share a core structural motif with benzoxazoles, have shown antimicrobial and molluscicidal activity, suggesting their utility in developing new antimicrobial compounds (Orjala et al., 1993).
Organic Chemistry and Catalysis
In organic chemistry, benzoxazole derivatives are key intermediates in the synthesis of complex molecules. They have been utilized in various synthetic transformations, including palladium-catalyzed oxidative aminocarbonylation-cyclization reactions, to create diverse heterocyclic compounds (Gabriele et al., 2006). These methodologies are crucial for constructing molecules with potential applications in pharmaceuticals, agrochemicals, and organic materials.
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-methyl-3-[[2-(3-methylbutoxy)phenyl]methyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-14(2)10-11-23-18-7-5-4-6-16(18)13-21-17-12-15(3)8-9-19(17)24-20(21)22/h4-9,12,14H,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAWIRNHRVCCQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=CC=C3OCCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one |
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